Cas no 116229-36-8 (Bactenecin)

Bactenecin is a cationic antimicrobial peptide (AMP) derived from bovine neutrophils, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and certain enveloped viruses. Its primary mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis. With a molecular weight of approximately 2-4 kDa, Bactenecin demonstrates remarkable stability under physiological conditions and retains efficacy in high-salt environments. Its amphipathic α-helical structure enhances target specificity while minimizing cytotoxicity to mammalian cells. Notably, Bactenecin shows synergistic effects with conventional antibiotics and resists common resistance mechanisms, making it a promising candidate for therapeutic and preservative applications. Research highlights its potential in combating multidrug-resistant pathogens and biofilm-associated infections.
Bactenecin structure
Bactenecin structure
Product Name:Bactenecin
CAS No:116229-36-8
MF:C63H118N24O13S2
MW:1483.89402914047
MDL:MFCD00236810
CID:186609
PubChem ID:163998
Update Time:2025-07-02

Bactenecin Chemical and Physical Properties

Names and Identifiers

    • Bactenecin
    • Bactenecin, bovine
    • L-Arginine,L-arginyl-L-leucyl-L-cysteinyl-L-arginyl-L-isoleucyl-L-valyl-L-valyl-L-isoleucyl-L-arginyl-L-valyl-L-cysteinyl-,cy
    • ()-tert-Butyl D-lactate
    • (+)-(2R)-hydroxypropionic acid tert-butyl ester
    • (+)-tert-Butyl D-lactate
    • (R)-tbutyl 2-hydroxy-propanoate
    • (R)-tert-butyl 2-hydroxypropanoate
    • 2-(R)-hydroxypropionic acid tert-butyl ester
    • 69806_ALDRICH
    • 69806_FLUKA
    • AG-G-60705
    • bovine dodecapeptide
    • CTK5C7458
    • D-lactic acid tert-butyl ester
    • I04-8798
    • KB-00150
    • R-lactic acid t
    • RLCRIVVIRVCR 3-11 disulfide
    • TERT-BUTYL (R)-(+)-LACTATE
    • (2R)-2-[[(4S,7R,10R,13R,16S,28S)-28-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • CHEBI:201834
    • 116229-36-8
    • 2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • PD150815
    • Bac7
    • Arg-leu-cyclo(cys-arg-ile-val-val-ile-arg-val-cys)-arg
    • DA-61475
    • MDL: MFCD00236810
    • Inchi: 1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)
    • InChI Key: RHISNKCGUDDGEG-UHFFFAOYSA-N
    • SMILES: S1CC(C(NC(CCC/N=C(\N)/N)C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(=O)O)CCC/N=C(\N)/N)=O)CS1)=O)C(C)C)=O)CCC/N=C(\N)/N)=O)C(C)CC)=O)C(C)C)=O)C(C)C)=O)C(C)CC)=O)=O)NC(C(CC(C)C)NC(C(CCC/N=C(\N)/N)N)=O)=O

Computed Properties

  • Exact Mass: 1482.87624
  • Monoisotopic Mass: 1482.87516226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 25
  • Hydrogen Bond Acceptor Count: 37
  • Heavy Atom Count: 102
  • Rotatable Bond Count: 39
  • Complexity: 2890
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 14
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4
  • Topological Polar Surface Area: 692Ų

Experimental Properties

  • PSA: 641.02

Bactenecin Security Information

  • WGK Germany:3
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Bactenecin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B108303-500μg
Bactenecin
116229-36-8
500μg
$ 360.00 2022-06-07
TRC
B108303-1000μg
Bactenecin
116229-36-8
1mg
$ 575.00 2022-06-07
TRC
B108303-500µg
Bactenecin
116229-36-8
500µg
$ 345.00 2021-05-08
TRC
B108303-1000µg
Bactenecin
116229-36-8
1000µg
$ 555.00 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B884282-1mg
Bactenecin
116229-36-8 98%
1mg
¥1,128.60 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B884282-5mg
Bactenecin
116229-36-8 98%
5mg
¥3,385.80 2022-01-13
abcr
AB477913-0,5 mg
Bactenecin trifluoroacetate (H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH); .
116229-36-8
05mg
€148.30 2023-04-20
abcr
AB477913-1 mg
Bactenecin trifluoroacetate (H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH); .
116229-36-8
1mg
€213.80 2023-04-20
abcr
AB477913-5 mg
Bactenecin trifluoroacetate (H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH); .
116229-36-8
5mg
€700.50 2023-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48858-1mg
Bactenecin (Bactenecin, bovine)
116229-36-8 98%
1mg
¥981.00 2023-09-08

Bactenecin Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:116229-36-8)Bactenecin
Order Number:A1103442
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:38
Price ($):415.0
Email:sales@amadischem.com

Bactenecin Related Literature

Additional information on Bactenecin

Introduction to Bactenecin (CAS No. 116229-36-8) and Its Latest Research Applications

Bactenecin, a naturally occurring peptide with the chemical identifier CAS No. 116229-36-8, has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique properties and potential therapeutic applications. This peptide, produced by certain bacterial species, exhibits potent antimicrobial activity, making it a subject of extensive study in the development of novel antimicrobial agents. The growing concern over antibiotic resistance has further highlighted the importance of exploring alternative treatments, such as Bactenecin, which offers a promising avenue for combating resistant bacterial strains.

The structure of Bactenecin is characterized by its specific amino acid sequence, which contributes to its remarkable biological activity. Research has shown that this peptide interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis. This mechanism of action is distinct from traditional antibiotics, which often target bacterial metabolic pathways. The specificity of Bactenecin's interaction with bacterial membranes makes it an attractive candidate for developing broad-spectrum antimicrobial agents that can overcome existing resistance mechanisms.

Recent studies have delved into the pharmacological properties of Bactenecin, revealing its potential not only as an antimicrobial agent but also as a therapeutic tool in other medical applications. For instance, research indicates that Bactenecin may have immunomodulatory effects, capable of modulating immune responses in various diseases. This dual functionality positions Bactenecin as a versatile compound with multiple therapeutic potentials.

In clinical settings, the development of Bactenecin-based treatments has shown promising results in preclinical trials. These trials have demonstrated the efficacy of Bactenecin in reducing bacterial loads and preventing infections in animal models. The safety profile of Bactenecin is also encouraging, with minimal side effects observed in early-stage studies. This suggests that Bactenecin could be a valuable addition to the arsenal of antimicrobial agents available to healthcare professionals.

The synthesis and production of Bactenecin have been refined through advanced biotechnological methods, enabling large-scale production for research and potential commercial use. Techniques such as recombinant DNA technology have been employed to optimize the yield and purity of Bactenecin, ensuring its suitability for various applications. These advancements have made it feasible to explore the full therapeutic potential of Bactenecin in clinical settings.

One of the most exciting areas of research involving Bactenecin is its application in combination therapies. Studies have shown that when used in conjunction with traditional antibiotics, Bactenecin can enhance their efficacy by targeting different aspects of bacterial physiology. This synergistic approach could reduce the reliance on high doses of antibiotics, thereby minimizing the risk of side effects and antibiotic resistance development.

The future prospects for Bactenecin are vast, with ongoing research focusing on expanding its therapeutic applications. Investigations are underway to explore its potential use in treating multidrug-resistant infections, as well as its role in preventing biofilm formation—a common issue in chronic infections. Additionally, research is being conducted to understand the long-term effects and potential adverse reactions associated with Bactenecin use.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing the development of Bactenecin-based therapies. Such partnerships can facilitate the translation of laboratory findings into clinical applications, ensuring that patients benefit from these innovative treatments. The growing interest in novel antimicrobial agents like Bactenecin underscores the need for continued research and investment in this field.

In conclusion, Bactenecin (CAS No. 116229-36-8) represents a significant advancement in antimicrobial therapy due to its unique mechanism of action and broad-spectrum activity against resistant bacteria. Its potential applications extend beyond infection control to include immunomodulatory therapies, making it a multifaceted compound with immense therapeutic value. As research progresses and new findings emerge, Bactenecin is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:116229-36-8)Bactenecin
A1103442
Purity:99%
Quantity:5mg
Price ($):415.0
Email